Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a carbamate group, a butoxyphosphinyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(butoxyphosphinyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
4-(butoxyphosphinyl)phenol+tert-butyl chloroformate→Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The butoxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as nitric acid or halogens in the presence of a catalyst.
Major Products
Hydrolysis: Carbamic acid and butanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The butoxyphosphinyl group may also interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenoxy]-2,5-difluorophenyl]sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the butoxyphosphinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to other carbamate esters.
Properties
CAS No. |
821009-64-7 |
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Molecular Formula |
C15H23NO4P+ |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
butoxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-oxophosphanium |
InChI |
InChI=1S/C15H22NO4P/c1-5-6-11-19-21(18)13-9-7-12(8-10-13)16-14(17)20-15(2,3)4/h7-10H,5-6,11H2,1-4H3/p+1 |
InChI Key |
BDEPORLRVWCZSU-UHFFFAOYSA-O |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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